molecular formula C11H17F2NO B2497964 N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide CAS No. 2034561-30-1

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide

Cat. No.: B2497964
CAS No.: 2034561-30-1
M. Wt: 217.26
InChI Key: JBOZLTASSAHLID-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide is a synthetic organic compound with the molecular formula C11H17F2NO It is characterized by the presence of a cyclobutanecarboxamide group attached to a 4,4-difluorocyclohexyl moiety

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c12-11(13)6-4-9(5-7-11)14-10(15)8-2-1-3-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOZLTASSAHLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanemethanol: A related compound with a similar difluorocyclohexyl moiety but different functional groups.

    4,4-Difluorocyclohexylamine: Another related compound with an amine group instead of the cyclobutanecarboxamide group.

Uniqueness

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide is unique due to the presence of both the cyclobutanecarboxamide and difluorocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4,4-difluorocyclohexyl)cyclobutanecarboxamide is a synthetic organic compound with the molecular formula C11_{11}H17_{17}F2_2NO. It features a cyclobutanecarboxamide group attached to a 4,4-difluorocyclohexyl moiety, which confers unique chemical and biological properties. This compound has been the subject of various studies investigating its biological activity, particularly in the realms of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been investigated for its potential as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair mechanisms and an important target in oncology .

Enzyme Inhibition

This compound has shown promise in inhibiting enzymes involved in critical biological pathways. For example, its structural analogs have been studied for their ability to selectively inhibit PARP-1 without affecting PARP-2, thereby reducing potential side effects associated with broader inhibition .

Receptor Binding

Research indicates that this compound may also interact with various receptors, influencing signaling pathways relevant to cancer treatment and other therapeutic areas. Its binding affinity and specificity are crucial for its potential application as a pharmacological tool.

Case Study: PARP-1 Inhibition

A notable study focused on the discovery of a selective PARP-1 inhibitor derived from this compound. The compound demonstrated significant efficacy in preclinical models, exhibiting potent antitumor activity both as a standalone treatment and in combination with other chemotherapeutic agents like Temozolomide . This highlights its potential application in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Properties
This compoundSelective PARP-1 inhibitorUnique cyclobutanecarboxamide structure
4,4-DifluorocyclohexanemethanolModerate receptor interactionLacks cyclobutane structure
4,4-DifluorocyclohexylamineGeneral enzyme inhibitionAmine functional group instead of carboxamide

The comparison underscores the unique positioning of this compound within this class of compounds due to its distinct functional groups.

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